

# An In-Depth Technical Guide to the Physicochemical Properties of C13 Aliphatic Diols

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## Compound of Interest

Compound Name: 1,13-Tridecanediol

Cat. No.: B076597

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of C13 aliphatic diols. Designed for researchers, scientists, and professionals in drug development, this document compiles available experimental and predicted data, details relevant experimental methodologies, and illustrates key workflows and relationships through structured diagrams.

## Core Physicochemical Properties

C13 aliphatic diols, with the general molecular formula  $C_{13}H_{28}O_2$ , are long-chain diols that exhibit properties influenced by their thirteen-carbon backbone and the position of their two hydroxyl groups. These properties are critical in determining their application in various fields, including as emulsifiers, thickeners, and humectants in cosmetics and personal care products, as well as plasticizers for thermoplastic polymers and as raw materials for polyester resins.<sup>[1]</sup> The bifunctional nature of these molecules, with hydroxyl groups at each end of a predominantly hydrophobic carbon chain, allows them to participate in a range of chemical reactions, including esterification and polymerization.

## Data Summary of C13 Aliphatic Diol Isomers

The following table summarizes the available quantitative physicochemical data for various C13 aliphatic diol isomers. Data for **1,13-tridecanediol** is the most readily available, while information for other isomers is limited and often consists of computed or estimated values.

Property	1,13-Tridecanediol	1,3-Tridecanediol	Other Isomers
Molecular Formula	C <sub>13</sub> H <sub>28</sub> O <sub>2</sub> [1][2]	C <sub>13</sub> H <sub>28</sub> O <sub>2</sub> [3]	C <sub>13</sub> H <sub>28</sub> O <sub>2</sub>
Molar Mass ( g/mol )	216.36[1][2][4]	216.36[3]	216.36
Melting Point (°C)	76.6[1][5]	No data available	No data available
Boiling Point (°C)	288.31 (rough estimate)[1][5], 343.889 at 760 mmHg[6]	No data available	No data available
Density (g/cm <sup>3</sup> )	0.9123 (rough estimate)[1][5], 0.909[6]	No data available	No data available
Water Solubility	Limited solubility[7]	No data available	Generally low, decreasing with carbon chain length
Solubility in Organic Solvents	Soluble in ethanol, chloroform, and dimethyl sulfoxide[1]	No data available	Generally soluble in common organic solvents
pKa	14.90 ± 0.10 (Predicted)[1][2]	No data available	Expected to be in the range of typical long-chain alcohols
logP (Octanol-Water Partition Coefficient)	4.1 (Computed)[4]	4.3 (Computed, XLogP3-AA)[3]	Varies with isomer structure

## Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of C13 aliphatic diols.

## Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this occurs at a sharp, well-defined temperature. The purity of a substance can be assessed by its melting point range; impurities typically depress and broaden the melting range.

### Methodology:

- **Sample Preparation:** A small amount of the dry C13 aliphatic diol is finely powdered.
- **Capillary Tube Loading:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
- **Apparatus Setup:** The loaded capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is slowed to approximately 1-2°C per minute.
- **Observation and Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.



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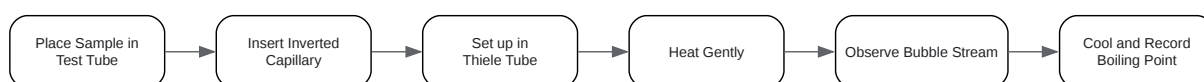
*Capillary Method for Melting Point Determination.*

## Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For high molecular weight compounds like C13 diols, the boiling point is often determined under reduced pressure to prevent decomposition.

**Methodology:**

- **Sample Preparation:** A small amount of the liquid C13 diol is placed in a small test tube.
- **Capillary Inversion:** A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
- **Apparatus Setup:** The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- **Heating:** The side arm of the Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube as the air inside expands and the sample begins to vaporize.
- **Observation and Recording:** Heating is continued until a steady stream of bubbles is observed. The heat is then removed. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.



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*Thiele Tube Method for Boiling Point Determination.*

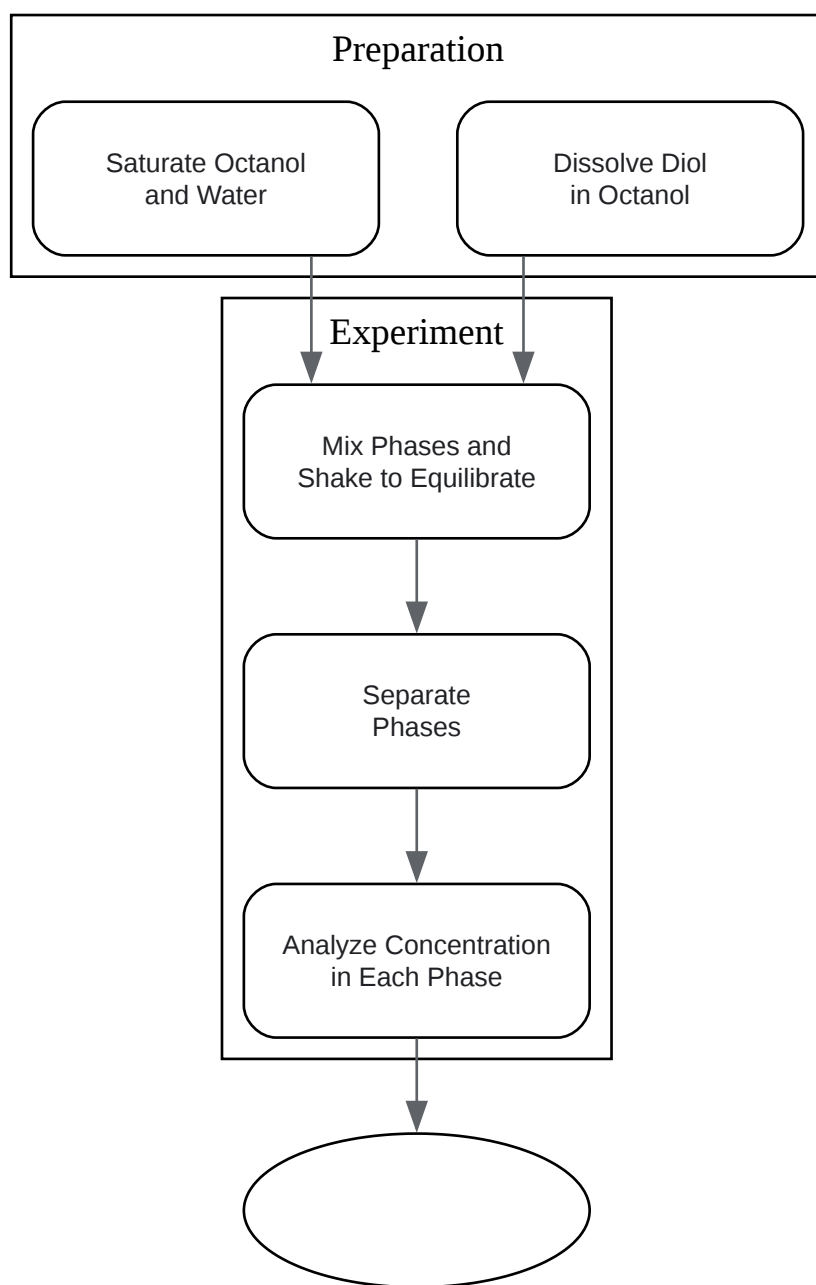
## Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

**Methodology:**

- **Solvent Saturation:** n-Octanol is saturated with water, and water is saturated with n-octanol to create the two immiscible phases.

- **Sample Preparation:** A known amount of the C13 aliphatic diol is dissolved in one of the phases (typically octanol).
- **Partitioning:** A measured volume of the diol solution is mixed with a measured volume of the other phase in a separatory funnel or vial.
- **Equilibration:** The mixture is shaken vigorously for a set period to allow the diol to partition between the two phases until equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand until the two phases have completely separated.
- **Concentration Analysis:** The concentration of the diol in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- **Calculation:** The logP is calculated as the logarithm of the ratio of the concentration of the diol in the octanol phase to its concentration in the aqueous phase.



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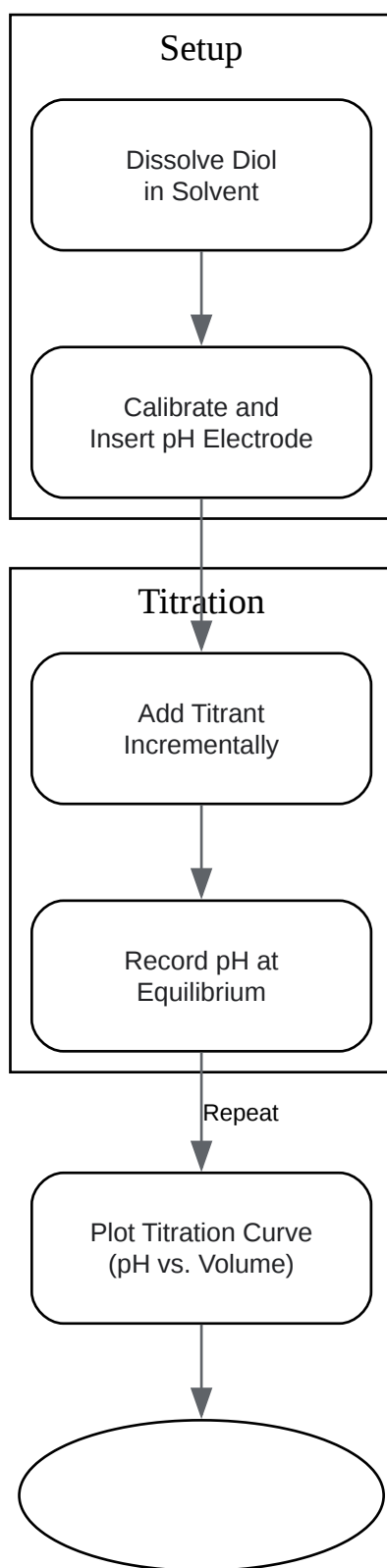
*Shake-Flask Method for logP Determination.*

## Determination of pKa by Potentiometric Titration

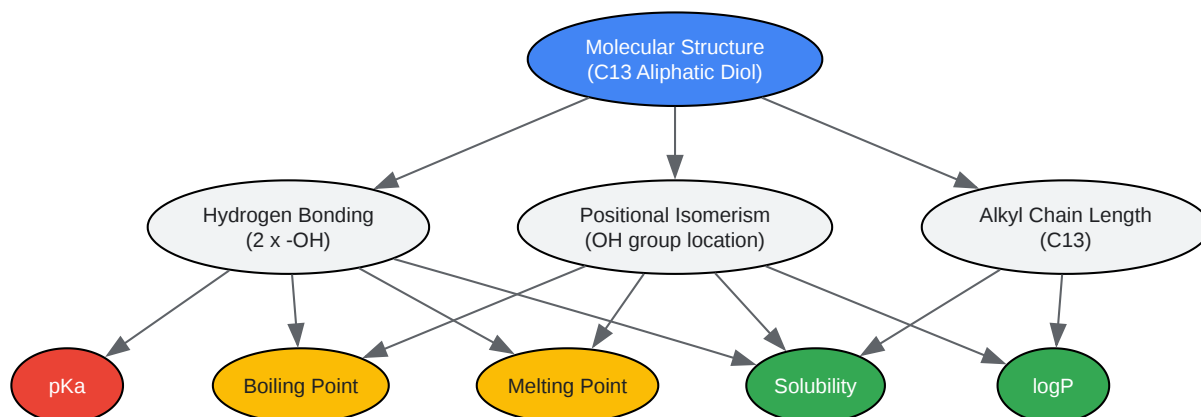
The pKa is a measure of the acidity of a compound. For diols, which are very weak acids, the pKa values are high. Potentiometric titration is a common method for determining pKa.

Methodology:

- **Sample Preparation:** A precise amount of the C13 aliphatic diol is dissolved in a suitable solvent, which may be a mixture of water and an organic co-solvent (e.g., methanol) for sparingly soluble compounds.
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a stirrer.
- **Titration:** A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.
- **pH Measurement:** The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For very weak acids like diols, specialized software is often used to analyze the titration curve and calculate the pKa.







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